physicochemical properties of 4-Chloro-5-(trifluoromethoxy)benzene-1,2-diamine
physicochemical properties of 4-Chloro-5-(trifluoromethoxy)benzene-1,2-diamine
This technical guide provides an in-depth analysis of 4-Chloro-5-(trifluoromethoxy)benzene-1,2-diamine (CAS: 156425-08-0).[1] It is structured to assist medicinal chemists and process engineers in the handling, characterization, and utilization of this specific fluorinated scaffold.
[1]
Executive Summary & Structural Significance
4-Chloro-5-(trifluoromethoxy)benzene-1,2-diamine is a high-value intermediate utilized primarily in the synthesis of bioactive heterocycles, specifically benzimidazoles and quinoxalines. Its structural uniqueness lies in the juxtaposition of a lipophilic, electron-withdrawing trifluoromethoxy group (
-
The Fluorine Effect: The
group exhibits a unique electronic signature. Unlike the group, the oxygen atom in allows for weak -donation ( effect), though this is heavily overridden by strong inductive withdrawal ( effect). This modulation results in distinct pKa shifts and metabolic stability profiles compared to its trifluoromethyl analogues. -
Reactivity Profile: The ortho-diamine core is highly nucleophilic but prone to oxidative degradation (forming quinone imines or phenazines) if not stored under inert atmosphere.
Physicochemical Properties
The following data aggregates calculated and experimental values. Due to the niche nature of this intermediate, pKa and LogP values are derived from Structure-Activity Relationship (SAR) consensus models calibrated against similar aniline derivatives.
Table 1: Core Chemical Data
| Property | Value / Description |
| CAS Number | 156425-08-0 |
| IUPAC Name | 4-Chloro-5-(trifluoromethoxy)benzene-1,2-diamine |
| Molecular Formula | |
| Molecular Weight | 226.58 g/mol |
| Physical State | Off-white to pale brown solid (crystalline) |
| Melting Point | 68–72 °C (Typical range for analogues; verify experimentally) |
| Solubility | Soluble in DMSO, MeOH, EtOAc, DCM; Low solubility in water.[2] |
| Predicted pKa (BH+) | ~2.8 – 3.2 (Conjugate acid of the most basic amine) |
| Predicted LogP | 2.1 – 2.5 |
| H-Bond Donors/Acceptors | 2 Donors / 5 Acceptors |
Critical Note on pKa: The presence of both
and(strong electron-withdrawing groups) significantly reduces the basicity of the amino groups compared to unsubstituted o-phenylenediamine (pKa ~4.5). This necessitates forcing conditions (e.g., strong acids or high temperatures) during condensation reactions.
Synthesis & Degradation Pathways
Understanding the genesis of this molecule allows researchers to anticipate impurity profiles. The standard synthesis involves the reduction of 4-chloro-5-(trifluoromethoxy)-2-nitroaniline .
Visualization: Synthesis and Oxidative Liability
The following diagram illustrates the reduction pathway and the critical oxidation risk during storage.
Figure 1: Synthetic route from aniline precursor to diamine target, highlighting the oxidative instability pathway.[3]
Experimental Protocols
Protocol A: Determination of Acid Dissociation Constant (pKa)
Due to the low pKa (< 4.0), potentiometric titration is often inaccurate. A Spectrophotometric Titration is the gold standard for this compound.
Reagents:
-
Compound Stock: 10 mM in DMSO.
-
Buffers: Citrate-Phosphate series (pH 1.0 to 6.0).
-
Instrument: UV-Vis Spectrophotometer (200–400 nm scan).
Workflow:
-
Preparation: Dilute stock into buffers to a final concentration of 50 µM. Ensure <1% DMSO final concentration to avoid solvent effects.
-
Scanning: Measure UV absorbance at each pH. Look for the isosbestic point.
-
Calculation: Plot absorbance at
(likely ~280-300 nm) vs. pH. Fit to the Henderson-Hasselbalch equation.-
Validation: If the curve does not plateau at pH 1.0, the pKa is likely < 1.5, requiring Hammett acidity function (
) titration.
-
Protocol B: Cyclization Efficiency Assay (Functional QC)
To verify the quality of the diamine for library synthesis, perform a standard cyclization with triethyl orthoformate.
-
Reaction: Dissolve 0.5 mmol diamine in 2 mL TEOF (Triethyl orthoformate). Add catalytic p-TsOH (5 mol%).
-
Condition: Microwave irradiation at 100°C for 10 minutes (or reflux 2 hrs).
-
Analysis: LC-MS injection.
-
Pass Criteria: >95% conversion to the corresponding benzimidazole (
). -
Fail Criteria: Presence of mono-formylated intermediate indicates insufficient acidity or deactivated nucleophile.
-
Visualization: Cyclization Workflow
Figure 2: Rapid Quality Control (QC) workflow to validate diamine reactivity.
Safety, Handling, and Storage
Hazard Classification (GHS):
Storage Protocol (Critical):
-
Atmosphere: Must be stored under Argon or Nitrogen . The free base is sensitive to air oxidation.
-
Temperature: Refrigerate at 2–8°C.
-
Container: Amber glass vials with Teflon-lined caps to prevent photolytic degradation.
Applications in Drug Discovery
This scaffold is a "privileged structure" for kinase inhibitors. The
-
Kinase Selectivity: The chlorine atom provides a steric handle that can enforce atropisomerism or fill hydrophobic pockets (e.g., the gatekeeper region in kinases).
-
Bioisosterism: It serves as a lipophilic bioisostere for 4,5-dichloro-benzene-1,2-diamine.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2776366, 4-Chloro-5-(trifluoromethoxy)benzene-1,2-diamine. Retrieved January 29, 2026. [Link]
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. (Foundational text for EWG effects of OCF3 vs CF3). [Link]
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Context for OCF3 utility). [Link]
Sources
- 1. 156425-08-0|4-Chloro-5-(trifluoromethoxy)benzene-1,2-diamine|BLD Pharm [bldpharm.com]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. peerj.com [peerj.com]
- 4. 3-(Trifluoromethoxy)aniline | C7H6F3NO | CID 73753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. P-Phenylenediamine | C6H4(NH2)2 | CID 7814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-(Trifluoromethoxy)aniline | C7H6F3NO | CID 600848 - PubChem [pubchem.ncbi.nlm.nih.gov]
